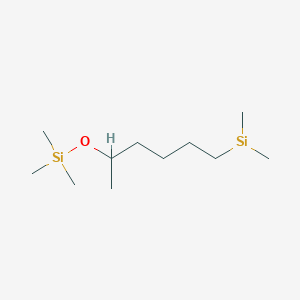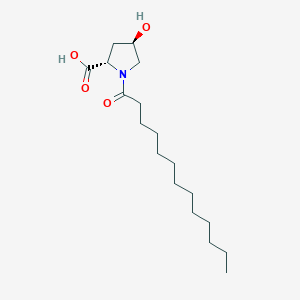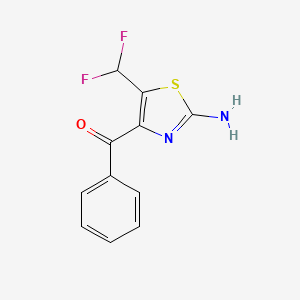
N'-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzothiazole ring, which can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide typically involves the reaction of 7-chloro-6-fluoro-1,3-benzothiazole with formohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 7-chloro-6-fluoro-1,3-benzothiazole in ethanol.
- Add formohydrazide to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield benzothiazole oxides.
- Reduction can produce amine derivatives.
- Substitution reactions can result in various substituted benzothiazole compounds.
Aplicaciones Científicas De Investigación
N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent due to its ability to inhibit specific bacterial enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit enzymes critical for bacterial cell wall synthesis or DNA replication. The presence of chloro and fluoro groups can enhance its binding affinity to these targets, thereby increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-6-fluoro-1,3-benzothiazole: Lacks the formohydrazide group but shares the benzothiazole core structure.
N’-(6-Fluoro-1,3-benzothiazol-2-yl)formohydrazide: Similar structure but without the chloro substituent.
N’-(7-Chloro-1,3-benzothiazol-2-yl)formohydrazide: Similar structure but without the fluoro substituent.
Uniqueness
N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
831196-01-1 |
|---|---|
Fórmula molecular |
C8H5ClFN3OS |
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
N-[(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)amino]formamide |
InChI |
InChI=1S/C8H5ClFN3OS/c9-6-4(10)1-2-5-7(6)15-8(12-5)13-11-3-14/h1-3H,(H,11,14)(H,12,13) |
Clave InChI |
HGNXJYHGEDJUHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1N=C(S2)NNC=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)

![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)

![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)
